Technical Documentation Center

(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

Core Science & Biosynthesis

Foundational

what is the stereochemical configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

An In-depth Guide to the Stereochemical Configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Stereochemical Configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional architecture is not merely academic; it is a cornerstone of rational drug design and molecular interaction analysis. The stereochemical configuration of a chiral molecule dictates its interaction with biological targets, influencing its efficacy, metabolism, and potential for toxicity.[1][2] This guide provides a detailed technical analysis of the stereochemical configuration and conformational preferences of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, a disubstituted cyclohexane derivative featuring two stereocenters.

Part 1: Elucidating the Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

The IUPAC name (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol immediately defines the absolute configuration at the two chiral centers, C1 and C3. This designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for ranking substituents around a stereocenter.[3][4][5]

Core Principles of the CIP System
  • Atomic Number Precedence: Priority is assigned to the atoms directly attached to the chiral center based on their atomic number. A higher atomic number confers higher priority.[5][6]

  • First Point of Difference: If the directly attached atoms are identical, the process moves outward along the substituent chains until a "first point of difference" is reached. The chain with the atom of higher atomic number at this point receives higher priority.[3][6]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[3][5]

Step-by-Step Assignment for (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

A. Stereocenter C1: Assignment of the (R) Configuration

  • Identify Substituents: The four groups attached to C1 are:

    • -OH (hydroxyl group)

    • -C2 (part of the cyclohexane ring)

    • -C6 (part of the cyclohexane ring)

    • -H (hydrogen atom, implied)

  • Assign Priorities:

    • Priority 1: The Oxygen atom of the -OH group has the highest atomic number (8), so it receives the highest priority.

    • Priority 2 & 3: Both C2 and C6 are carbon atoms. We must proceed to the next atoms along each path.

      • Path C1-C2: C2 is bonded to two hydrogens and C3. C3 is further substituted with the -CH2OH group.

      • Path C1-C6: C6 is bonded to two hydrogens and C5.

      • The path leading to C3 takes precedence because C3 is bonded to another carbon (of the CH2OH group) and an oxygen, giving it higher priority than the path to C5 which is only bonded to other carbons and hydrogens. Therefore, the C1-C2 path has higher priority.

    • Priority 4: The Hydrogen atom has the lowest atomic number (1) and thus the lowest priority.

  • Determine Configuration: With the lowest priority group (-H) pointing away from the viewer (on a dashed bond), the path from priority 1 to 2 to 3 is traced.

    • 1 (-OH) → 2 (-C2) → 3 (-C6)

    • This traces a clockwise direction, leading to the (R) designation at C1.

B. Stereocenter C3: Assignment of the (S) Configuration

  • Identify Substituents: The four groups attached to C3 are:

    • -CH2OH (hydroxymethyl group)

    • -C2 (part of the cyclohexane ring)

    • -C4 (part of the cyclohexane ring)

    • -H (hydrogen atom, implied)

  • Assign Priorities:

    • Priority 1: The Carbon of the -CH2OH group is directly bonded to an Oxygen atom, giving this entire group the highest priority.

    • Priority 2 & 3: Both C2 and C4 are carbon atoms.

      • Path C3-C2: C2 is bonded to two hydrogens and C1. C1 is further substituted with the -OH group.

      • Path C3-C4: C4 is bonded to two hydrogens and C5.

      • The path leading to C1 takes precedence because C1 is bonded to an Oxygen atom. Therefore, the C3-C2 path has higher priority.

    • Priority 4: The Hydrogen atom has the lowest priority.

  • Determine Configuration: With the lowest priority group (-H) pointing away, the path from priority 1 to 2 to 3 is traced.

    • 1 (-CH2OH) → 2 (-C2) → 3 (-C4)

    • This traces a counter-clockwise direction, leading to the (S) designation at C3.

The (1R, 3S) designation indicates a cis relative stereochemistry, where both the hydroxyl and hydroxymethyl groups are on the same face of the cyclohexane ring (both pointing "up" or both pointing "down").

Part 2: Conformational Analysis: The Dominance of the Diequatorial State

Cyclohexane and its derivatives are not planar. They predominantly adopt a low-energy "chair" conformation to minimize both angle strain and torsional strain.[7][8] In this conformation, the substituent positions are classified as either axial (parallel to the ring's axis) or equatorial (extending from the ring's equator).[9][10]

The Chair Flip and Steric Hindrance

The cyclohexane ring is conformationally mobile, undergoing a "ring flip" where one chair form converts to another. During this process, all axial positions become equatorial, and all equatorial positions become axial.[11][12]

For substituted cyclohexanes, the two chair conformers are often not equal in energy. Substituents larger than hydrogen are more stable in the equatorial position to avoid unfavorable steric interactions with the other axial hydrogens on the same side of the ring. These clashes are known as 1,3-diaxial interactions .[12][13]

Analysis of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

As established, the (1R,3S) configuration corresponds to a cis-1,3 relationship between the two substituents. For a cis-1,3-disubstituted cyclohexane, the two possible chair conformations are:

  • Diequatorial Conformation: Both the -OH group and the -CH2OH group occupy equatorial positions.

  • Diaxial Conformation: Both the -OH group and the -CH2OH group occupy axial positions.

The diaxial conformer suffers from significant steric strain due to 1,3-diaxial interactions between both substituents and the axial hydrogens. Conversely, the diequatorial conformer places both bulky groups in the sterically favored equatorial positions, minimizing these repulsive forces.[14][15] Consequently, the conformational equilibrium overwhelmingly favors the diequatorial form.

SubstituentA-Value (kJ/mol)Description
-OH (Hydroxyl)~2.1 - 3.9Energy cost for axial placement
-CH3 (Methyl)~7.3Often used as a proxy for small alkyl groups
-CH2OH (Hydroxymethyl)> 7.3 (estimated)Expected to be slightly larger than methyl

A-values represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.[7] The combined energetic cost of placing both the hydroxyl and hydroxymethyl groups in axial positions makes the diaxial conformer highly unstable relative to the diequatorial conformer.

Part 3: Visualization of Stereochemistry and Conformation

To consolidate these concepts, the following diagrams illustrate the absolute configuration and the conformational equilibrium of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol.

Figure 1: Stereochemical and conformational analysis of the title compound.

Conclusion

The stereochemical configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is defined by two chiral centers, C1 and C3, with R and S absolute configurations, respectively. This specific arrangement results in a cis relationship between the hydroxyl and hydroxymethyl substituents. Due to the principles of conformational analysis in cyclohexane systems, the molecule overwhelmingly exists in a chair conformation where both substituents occupy the sterically favorable equatorial positions. This diequatorial arrangement minimizes destabilizing 1,3-diaxial interactions, representing the global energy minimum for the molecule. For professionals in drug development, recognizing this intrinsic three-dimensional preference is critical for accurately modeling receptor-ligand interactions and predicting the molecule's overall physicochemical properties.

References

  • Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Wikipedia. (2023). Cahn–Ingold–Prelog priority rules. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

  • Wikipedia. (2023). Cyclohexane conformation. [Link]

  • KPU Pressbooks. (2021). 4.3 Conformation Analysis of Cyclohexane. [Link]

  • Lumen Learning. Axial and Equatorial Bonds in Cyclohexane. [Link]

  • AccessPharmacy. Stereochemistry | The Organic Chemistry of Medicinal Agents. [Link]

Sources

Exploratory

Comprehensive Technical Guide on (1R,3S)-3-(Hydroxymethyl)cyclohexan-1-ol: Physicochemical Profiling, Synthesis, and Advanced Applications

Executive Summary & Structural Significance As drug discovery pivots toward conformationally restricted, metabolically stable scaffolds, chiral cycloalkanes have emerged as critical building blocks. (1R,3S)-3-(hydroxymet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As drug discovery pivots toward conformationally restricted, metabolically stable scaffolds, chiral cycloalkanes have emerged as critical building blocks. (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol (CAS: 15753-48-7) is a highly versatile chiral diol characterized by a cyclohexane ring bearing a secondary hydroxyl group and a primary hydroxymethyl group in a cis-1,3 relationship.

From an application standpoint, this specific stereochemical arrangement allows the molecule to adopt a highly stable chair conformation where both bulky oxygenated substituents occupy equatorial positions. This predictable 3D vectoring makes it an exceptional bioisostere for carbohydrate rings in glycomimetics—specifically in the design of potent Siglec-8 ligands [1]—and a valuable substrate in cutting-edge photoredox catalysis [2].

Physicochemical Profiling

Understanding the physical and chemical properties of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core parameters [3, 4].

PropertyValueScientific Implication (Causality)
Molecular Weight 130.18 g/mol Low molecular weight ensures minimal penalty to the overall mass of complex APIs, maintaining favorable ligand efficiency.
Molecular Formula C7H14O2Contains no heteroatoms other than oxygen, minimizing off-target coordination with metalloenzymes (e.g., CYPs).
Boiling Point 117–122 °C (at 0.5 Torr)High boiling point necessitates high-vacuum distillation for purification; indicates strong intermolecular hydrogen bonding.
Topological Polar Surface Area 40.5 ŲFalls well within the Lipinski optimal range (< 140 Ų), ensuring excellent membrane permeability for derived drug candidates.
XLogP3 0.4The slight lipophilicity balances the highly polar hydroxyl groups, preventing the molecule from being exclusively water-partitioned.
H-Bond Donors / Acceptors 2 / 2Provides critical anchoring points for target protein binding (e.g., interacting with arginine residues in receptor pockets).

Stereoselective Synthesis & Self-Validating Protocol

The synthesis of the pure (1R,3S) enantiomer requires strict stereocontrol. The most reliable field-proven method involves the global reduction of a protected chiral precursor, such as ethyl (1S,3R)-3-(butyryloxy)cyclohexane-1-carboxylate, using Diisobutylaluminium hydride (DIBAL-H) [1].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system incorporating In-Process Controls (IPCs) to ensure trustworthiness at every stage.

  • Preparation & Inertion:

    • Action: Dissolve 1.0 eq of ethyl (1S,3R)-3-(butyryloxy)cyclohexane-1-carboxylate in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an argon atmosphere.

    • Causality: THF acts as a coordinating solvent that modulates the Lewis acidity of the aluminum center in DIBAL-H, preventing aggressive side reactions. Argon is mandatory to prevent atmospheric moisture from prematurely quenching the hydride.

  • Cryogenic Cooling:

    • Action: Cool the reaction vessel to -15 °C using an ice/salt or cryocooler bath.

    • Causality: While DIBAL-H can reduce esters to aldehydes at -78 °C, operating at -15 °C provides the perfect thermodynamic window for complete reduction to the primary/secondary alcohols without triggering ring-opening or epimerization of the delicate (1R,3S) stereocenters.

  • Hydride Addition:

    • Action: Dropwise addition of DIBAL-H (1.0 M in hexanes, 4.5 eq).

    • IPC (In-Process Control): Monitor via TLC (1:1 Hexanes/Ethyl Acetate, KMnO₄ stain). The starting material (Rf ~0.7) must completely disappear, replaced by a highly polar baseline spot (Rf ~0.1) corresponding to the diol. Do not proceed to quenching until this conversion is >99%.

  • Quenching & Phase Separation:

    • Action: Carefully quench the reaction by adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 2 hours at room temperature.

    • Causality: Unquenched aluminum salts form thick, unfilterable emulsions. Rochelle's salt chelates the aluminum, breaking the emulsion and yielding two distinct, easily separable liquid phases, maximizing the recovery of the water-soluble diol.

Applications in Drug Development: Siglec-8 Mimetics

Siglec-8 is an inhibitory receptor predominantly expressed on human eosinophils and mast cells. Its natural ligand is the carbohydrate 6'-sulfo-sialyl Lewis x. However, natural carbohydrates possess poor pharmacokinetic properties due to rapid enzymatic degradation by glycosidases.

By utilizing (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol as a core scaffold, researchers have successfully developed potent, metabolically stable mimetics [1]. The cyclohexane ring perfectly mimics the spatial dimensions of the original pyranose ring, projecting the crucial sialic acid and sulfate pharmacophores into the exact 3D vectors required to activate the receptor, thereby inducing targeted apoptosis in eosinophils (crucial for treating severe asthma and eosinophilic disorders).

G Ligand 6'-Sulfo-Sialyl Lewis x (Natural Ligand) Siglec8 Siglec-8 Receptor (Eosinophils/Mast Cells) Ligand->Siglec8 Weak Binding Mimetic (1R,3S)-Diol Mimetic (Therapeutic Agent) Mimetic->Siglec8 Potent Binding (Metabolically Stable) Apoptosis Eosinophil Apoptosis (Cell Death) Siglec8->Apoptosis ITIM Phosphorylation Inhibition Mast Cell Inhibition (Decreased Degranulation) Siglec8->Inhibition Downstream Signaling

Fig 1. Siglec-8 receptor activation by (1R,3S)-diol mimetics leading to eosinophil apoptosis.

Advanced Applications: Photocatalytic Dehydroxymethylation

Beyond structural biology, the primary alcohol moiety of 3-(hydroxymethyl)cyclohexan-1-ol makes it an excellent candidate for advanced photoredox transformations. Recent breakthroughs in have demonstrated that primary alcohols can undergo dehydroxymethylation—a process where the alcohol is converted into an alkyl radical with the extrusion of formaldehyde [2].

This allows the (1R,3S)-diol to be utilized as an unconventional alkyl nucleophile for radical-mediated 1,4-conjugate additions, rapidly generating complex molecular architectures without relying on pre-functionalized halides.

G Ce3 Ce(III) Catalyst Ce_Alkoxy Ce(IV)-Alkoxy Complex Ce3->Ce_Alkoxy + Primary Alcohol Light 365 nm Light (LMCT) Ce_Alkoxy->Light AlkoxyRad Alkoxy Radical Intermediate Ce_Alkoxy->AlkoxyRad Photoexcitation AlkoxyRad->Ce3 Catalyst Regeneration AlkylRad Alkyl Radical + Formaldehyde AlkoxyRad->AlkylRad β-Scission Product Functionalized Product AlkylRad->Product Radical Trapping

Fig 2. Cerium-catalyzed photoredox dehydroxymethylation cycle of primary alcohols.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized or procured (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, rigorous analytical characterization is mandatory:

  • ¹H NMR (400 MHz, CDCl₃): The structural integrity of the (1R,3S) configuration is validated by the coupling constants of the axial protons. In the thermodynamically favored diequatorial chair conformation, the axial protons at C1 and C3 will exhibit large trans-diaxial coupling constants (J ≈ 10–12 Hz) with their neighboring axial protons. This specific splitting pattern definitively confirms the cis-1,3 relationship.

  • Optical Rotation ([α]²⁰_D): Crucial for validating enantiomeric excess (ee). A racemic mixture (CAS: 76140-18-6) will yield an optical rotation of zero, whereas the pure (1R,3S) enantiomer will exhibit a distinct, non-zero specific rotation.

  • Mass Spectrometry (ESI-MS): Expected to show a strong sodium adduct peak at m/z 153.08 [M+Na]⁺, confirming the exact mass of the diol without fragmentation.

References

  • Kroezen, B. S., et al. "A Potent Mimetic of the Siglec-8 Ligand 6'-Sulfo-Sialyl Lewis x." ChemMedChem, 15(18), 1706-1719, 2020. URL:[Link]

  • Zhang, K., et al. "Dehydroxymethylation of Alcohols Enabled by Cerium Photocatalysis." Journal of the American Chemical Society, 141(26), 10556-10564, 2019. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15727327, 3-(Hydroxymethyl)cyclohexan-1-ol." PubChem, 2025. URL:[Link]

  • LookChem. "3-(Hydroxymethyl)cyclohexan-1-ol Properties and Synthetic Routes." LookChem Database, 2025. URL:[Link]

Foundational

Architectural Mapping of Hydrogen Bonding Networks in the (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol Crystal Lattice

Executive Summary Understanding the solid-state chemistry of chiral diols is a critical imperative for drug development professionals and materials scientists. The physicochemical properties of an active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solid-state chemistry of chiral diols is a critical imperative for drug development professionals and materials scientists. The physicochemical properties of an active pharmaceutical ingredient (API)—such as its solubility, dissolution rate, and mechanical stability—are fundamentally dictated by its crystal lattice architecture.

This technical guide provides an in-depth analysis of the hydrogen bonding patterns within the crystal lattice of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol [1]. By synthesizing stereochemical theory, graph-set analysis, and self-validating crystallographic protocols, this whitepaper establishes a comprehensive framework for mapping the supramolecular assembly of 1,3-disubstituted cyclohexanediols.

Stereochemical Constraints & Conformational Space

The molecular geometry of a monomer dictates its spatial integration into a crystal lattice. For (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, the stereochemical configuration plays a determinative role in its hydrogen bonding capacity.

The Cis-1,3 Relationship

The (1R,3S) absolute configuration defines a cis-1,3 relationship between the secondary hydroxyl group (-OH) at C1 and the primary hydroxymethyl group (-CH₂OH) at C3. In a cyclohexane ring, a cis-1,3 disubstitution pattern allows the molecule to adopt a chair conformation where both substituents occupy equatorial positions (e,e) .

Conformational Causality

The alternative chair conformation would force both groups into axial positions (a,a) , resulting in severe 1,3-diaxial steric clashes between the bulky oxygen-containing groups and the axial protons at C5. Consequently, the (e,e) conformer is the global energy minimum. This conformational rigidity is crucial: it projects the hydrogen bond donors and acceptors outward into the intermolecular space, preventing intramolecular hydrogen bonding (due to the ~5.5 Å distance between the oxygen atoms) and forcing the molecule to build an extensive, cooperative intermolecular lattice [2].

Conform Start (1R,3S)-3-(hydroxymethyl) cyclohexan-1-ol EE Di-equatorial (e,e) Conformer (Global Minimum) Start->EE Favored Minimal 1,3-diaxial strain AA Di-axial (a,a) Conformer (High Energy) Start->AA Disfavored Severe steric clash Lattice Crystal Lattice Integration EE->Lattice Intermolecular H-Bonding

Conformational equilibrium favoring the di-equatorial state for lattice integration.

Experimental Methodology: Self-Validating SCXRD Protocol

To accurately map the hydrogen bonding network, Single-Crystal X-Ray Diffraction (SCXRD) must be employed. The following protocol is designed not merely as a sequence of steps, but as a self-validating system where each experimental choice is grounded in crystallographic causality.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve the enantiopure compound in a minimal amount of a polar aprotic solvent (e.g., ethyl acetate). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., hexanes).

  • Causality: Vapor diffusion ensures an exceptionally slow rate of supersaturation. This prevents the kinetic trapping of metastable polymorphs and yields large, defect-free single crystals required for high-resolution diffraction.

  • Validation: Examine the harvested crystals under a polarized light microscope. Uniform extinction upon rotation confirms the absence of twinning and validates the single-crystal nature.

Step 2: Cryocooling and Data Collection
  • Procedure: Mount the crystal on a goniometer and flash-cool to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Cu-Kα radiation ( λ=1.5418 Å).

  • Causality: Cooling to 100 K minimizes thermal displacement parameters (B-factors), freezing dynamic disorder. This is mandatory for accurately locating the electron density of the lightweight hydroxyl hydrogen atoms. Cu-Kα radiation is specifically chosen over Mo-Kα because its longer wavelength maximizes the anomalous dispersion signal for light atoms (C, O), allowing for the absolute determination of the (1R,3S) stereocenter.

  • Validation: An internal merging R-factor ( Rint​ ) of < 0.05 validates the consistency of the collected reflections.

Step 3: Structure Solution and Refinement
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Freely refine the coordinates of the hydroxyl hydrogen atoms.

  • Causality: While carbon-bound hydrogens can be placed in calculated positions (riding model), hydroxyl hydrogens must be located from the difference Fourier map to definitively prove the directionality of the hydrogen bonds.

  • Validation: A final Flack parameter of 0.00±0.05 mathematically validates the absolute stereochemical assignment.

Workflow A Compound Synthesis & Purification (>99% ee) B Solvent Screening (Aprotic vs Protic) A->B C Vapor Diffusion Crystallization B->C D Single Crystal Harvesting C->D E SCXRD Data Collection (100 K) D->E F Structure Solution & Refinement (SHELXL) E->F G Graph-Set Analysis of H-Bond Network F->G

Self-validating experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Lattice Architecture & Graph-Set Analysis

In the solid state, diols act as dual hydrogen bond donors and dual acceptors. The lattice of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is defined by the interplay between the sterically unhindered primary alcohol and the slightly more hindered secondary alcohol on the cyclohexane ring [3].

Cooperative Hydrogen Bonding

The hydrogen bonds in this lattice are highly cooperative. The polarization of the O-H bond increases when the oxygen atom simultaneously acts as a hydrogen bond acceptor. This leads to the formation of robust, infinite chains.

Graph-Set Motifs

Using Etter’s graph-set theory, the hydrogen bonding patterns can be categorized:

  • C(n) Chains: The primary hydroxymethyl groups frequently form infinite 1D chains ( C(n) motifs) propagating along a specific crystallographic axis. Because the primary alcohol is less sterically hindered, it serves as the primary structural backbone of the lattice.

  • Rnm​(x) Rings: The secondary hydroxyl groups cross-link these chains. A secondary -OH donor will bond to a primary -OH acceptor in an adjacent chain, creating R44​(n) ring motifs that bridge the 1D chains into a cohesive 2D sheet or 3D network.

Hbond PriDonor Primary -OH (Donor) SecAcc Secondary -OH (Acceptor) PriDonor->SecAcc Intermolecular Strong H-bond PriAcc Primary -OH (Acceptor) PriAcc->PriDonor Infinite Chain C(n) Motif SecDonor Secondary -OH (Donor) SecDonor->PriAcc Intermolecular Cooperative SecAcc->SecDonor 2D Sheet Formation

Cooperative hydrogen bonding logic mapped via graph-set theory.

Quantitative Crystallographic Parameters

To provide a benchmark for researchers isolating this compound, the table below summarizes the expected quantitative crystallographic data extrapolated from highly analogous enantiopure cyclohexanediol systems.

ParameterExpected Range / ValueStructural Significance
Space Group P21​ or P21​21​21​ Mandatory Sohncke group for enantiopure (1R,3S) chiral diols.
Z (Molecules/Unit Cell) 2 or 4Determines the number of asymmetric units; dictates overall lattice symmetry.
Opri​⋯Osec​ Distance 2.65 – 2.75 ÅIndicates strong, cooperative intermolecular hydrogen bonding between functional groups.
Opri​⋯Opri​ Distance 2.70 – 2.80 ÅTypical of robust C(n) infinite chain motifs propagating along a primary axis.
∠D−H⋯A Angle 160° – 175°High linearity confirms highly directional, stable hydrogen bond networks.
Flack Parameter 0.00(1) to 0.05(2)Mathematically validates the absolute (1R,3S) stereochemical configuration.

Conclusion

The crystal lattice of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a masterclass in supramolecular self-assembly. Driven by the steric constraints of its di-equatorial conformation, the molecule bypasses intramolecular interactions in favor of a robust, cooperative intermolecular hydrogen-bonding network. By employing rigorous, low-temperature SCXRD protocols, researchers can accurately map these C(n) and Rnm​(x) motifs, providing the foundational data required to predict the compound's behavior in advanced pharmaceutical formulations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15727327, 3-(Hydroxymethyl)cyclohexan-1-ol." PubChem, [Link]

  • Bowes, K. F., et al. "Hydrogen-bond patterns and the structures of 1,4-cyclohexanediol: 2:1 cis:trans-1,4-cyclohexanediol." Acta Crystallographica Section B: Structural Science, 2008. [Link]

  • Suhm, M. A., et al. "The reduced cohesion of homoconfigurational 1,2-diols." Physical Chemistry Chemical Physics, 2020. [Link]

Exploratory

safety data sheet and toxicity profile for (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

An In-Depth Technical Guide to the Safety and Toxicity Profile of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol Executive Summary In the landscape of modern fragment-based drug discovery (FBDD) and complex organic synthesis,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and complex organic synthesis, functionalized cycloaliphatic alcohols are invaluable. Specifically, (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol (CAS: 15753-48-7) serves as a critical chiral building block[1][2]. However, the introduction of multiple hydroxyl groups on a lipophilic cyclohexane ring creates unique physicochemical properties that directly dictate its toxicological behavior.

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of hazards, but as a predictable outcome of molecular structure. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol with the underlying mechanistic toxicology, providing drug development professionals with a comprehensive framework for safe handling, experimental design, and risk mitigation.

Physicochemical Profiling & Structural Implications

The toxicity of any molecule is fundamentally governed by its ability to partition into biological compartments and interact with cellular targets. Table 1 summarizes the core physicochemical parameters of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol[3].

Table 1: Physicochemical Properties of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

ParameterValueMechanistic Implication
CAS Number 15753-48-7Primary identifier for regulatory compliance[1].
Molecular Formula C7H14O2Indicates a saturated aliphatic ring with two oxygen-containing functional groups[4].
Molecular Weight 130.18 g/mol Low molecular weight (<500 Da) ensures rapid dermal penetration and systemic absorption[3].
Topological Polar Surface Area (TPSA) 40.5 ŲLow TPSA facilitates ready permeation across the blood-brain barrier (BBB) and lipid bilayers[3].
LogP (XLogP3) ~0.4Mild lipophilicity balances aqueous solubility with membrane permeability, driving its amphiphilic behavior[3].

Causality Insight: The combination of a low molecular weight (130.18 g/mol ) and a LogP of ~0.4 means this molecule is highly mobile in both aqueous and lipid environments. The dual hydroxyl groups provide hydrogen-bonding capabilities, while the cyclohexane ring provides lipophilicity. This amphiphilic nature is the primary driver behind its localized irritant properties.

Hazard Identification & Mechanistic Toxicology (GHS Classification)

According to standardized regulatory notifications, (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol triggers three primary GHS hazard classifications[1][5]. Understanding the why behind these codes is critical for proactive safety management.

Skin Irritation Category 2 (H315) & Eye Irritation Category 2A (H319)
  • The Hazard: Causes skin irritation and serious eye irritation[1].

  • The Mechanism: The stratum corneum (skin) and corneal epithelium (eye) rely on highly ordered lipid bilayers for barrier function. When exposed to (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, the molecule's lipophilic ring partitions into the hydrophobic tails of these lipids, while the hydroxyl groups interact with the hydrophilic heads. This disrupts lipid packing (membrane fluidization), leading to increased permeability and the release of pro-inflammatory cytokines (e.g., IL-1α) from keratinocytes.

Specific Target Organ Toxicity - Single Exposure, Category 3 (H336)
  • The Hazard: May cause drowsiness or dizziness (narcotic effects)[1].

  • The Mechanism: Due to its low TPSA (40.5 Ų) and sufficient lipophilicity, inhaled or systemically absorbed vapors readily cross the blood-brain barrier[3]. Once in the central nervous system (CNS), cycloaliphatic alcohols act as non-specific CNS depressants. They partition into neuronal membranes and allosterically modulate inhibitory neurotransmitter receptors, such as the GABA_A receptor, leading to the hyperpolarization of neurons and subsequent drowsiness.

Metabolic Fate and Biotransformation

Understanding how the body clears this compound is essential for evaluating systemic toxicity risks. The biotransformation of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol relies on primary hepatic pathways. The primary alcohol (-CH2OH) is highly susceptible to oxidation, while the secondary alcohol on the ring undergoes slower metabolism.

MetabolicPathway Parent (1R,3S)-3-(hydroxymethyl) cyclohexan-1-ol ADH Alcohol Dehydrogenase (ADH) Parent->ADH Oxidation (-CH2OH) CYP Cytochrome P450 (CYP) Parent->CYP Oxidation (-OH) UGT UDP-Glucuronosyltransferase (UGT) Parent->UGT Phase II Aldehyde Aldehyde Intermediate ADH->Aldehyde Ketone Cyclohexanone Derivative CYP->Ketone Glucuronide O-Glucuronide Conjugates (Excreted) UGT->Glucuronide CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH

Predicted Phase I and Phase II metabolic pathways.

Self-Validating Experimental Protocols

To empirically validate the safety profile and metabolic stability of this compound in a laboratory setting, researchers must employ rigorous, internally controlled assays. Below are two field-proven methodologies.

Protocol 1: In Vitro Skin Irritation Assay (OECD TG 439)

This protocol assesses the H315 hazard using Reconstructed Human Epidermis (RhE).

  • Rationale: Animal testing is obsolete for basic irritation. RhE models (e.g., EpiDerm™) mimic the biochemical and physiological properties of human skin. We use the MTT assay because the reduction of MTT to formazan is catalyzed by mitochondrial succinate dehydrogenase, providing a direct, quantifiable proxy for living, metabolically active cells.

Step-by-Step Workflow:

  • Tissue Equilibration: Transfer RhE tissues to 6-well plates containing pre-warmed assay medium. Incubate overnight at 37°C, 5% CO2.

  • Application: Apply 30 µL of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol directly to the apical surface of the tissue.

    • Self-Validation Control: Concurrently run PBS (Negative Control) and 5% SDS (Positive Control) to ensure assay dynamic range.

  • Exposure: Incubate for exactly 60 minutes at 37°C.

  • Washing: Vigorously wash the tissues 15 times with PBS to halt exposure and remove residual chemical.

  • Post-Incubation: Transfer to fresh medium and incubate for 42 hours to allow for tissue recovery or the progression of cytotoxicity.

  • MTT Viability Readout: Transfer tissues to MTT solution (1 mg/mL). Incubate for 3 hours. Extract the precipitated blue formazan using isopropanol and measure optical density (OD) at 570 nm.

  • Data Interpretation: If tissue viability is ≤ 50% relative to the negative control, the substance is classified as a Category 2 Irritant.

OECD439 Step1 Equilibrate RhE Tissue (37°C) Step2 Apply 30 µL/mg Test Substance Step1->Step2 Step3 Incubate 60 min (Exposure) Step2->Step3 Step4 Wash with PBS (Remove Chemical) Step3->Step4 Step5 Post-Incubation (42 hours) Step4->Step5 Step6 MTT Viability Assay (OD 570nm) Step5->Step6

OECD 439 in vitro skin irritation assay workflow.

Protocol 2: Human Liver Microsome (HLM) Stability Assay
  • Rationale: To understand the systemic half-life and clearance rate of the compound, we incubate it with HLMs. The addition of NADPH is non-negotiable, as it is the required electron donor for Cytochrome P450 enzymes.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At T = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the metabolic enzymes, freezing the reaction at that precise time point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance ( CLint​ ).

Laboratory Handling and Risk Mitigation

Based on the physicochemical and toxicological profile, the following engineering controls and personal protective equipment (PPE) are mandatory:

  • Engineering Controls: Handle exclusively within a certified chemical fume hood. The compound's propensity to cause H336 (drowsiness/dizziness) via vapor inhalation necessitates rigorous ventilation[1].

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Given the amphiphilic nature of the compound, it can slowly permeate thin latex. If a spill occurs on the glove, it must be removed and replaced immediately to prevent stratum corneum penetration.

  • Ocular Protection: Tight-fitting chemical splash goggles. Standard safety glasses with side shields are insufficient against vapor-induced Eye Irrit. 2A (H319)[1].

  • Spill Response: Do not use water alone for cleanup, as the LogP of 0.4 indicates partial aqueous resistance. Absorb with an inert material (e.g., vermiculite or sand) and clean the surface with a mild surfactant/detergent to fully solubilize and remove the residue.

References

  • NextSDS. "rac-(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • NextSDS. "rac-(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol Toxicity & Hazard Classifications." NextSDS Substance Database. Available at:[Link]

  • CASNU. "15753-48-7 Cyclohexanemethanol, 3-hydroxy-, (1R,3S)-rel-." CASNU Chemical Database. Available at:[Link]

  • PubChem. "3-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 15727327." National Center for Biotechnology Information. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Oxidation of (1R,3S)-3-(Hydroxymethyl)cyclohexan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Piancatelli–Margarita Oxidation (TEMPO/BAIB) Executive Summary & Strategic Rationale When executing complex total synthese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Piancatelli–Margarita Oxidation (TEMPO/BAIB)

Executive Summary & Strategic Rationale

When executing complex total syntheses or developing active pharmaceutical ingredients (APIs), distinguishing between multiple reactive sites is a paramount challenge. The substrate (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol [1] presents a classic chemoselectivity problem: it contains both an unhindered primary aliphatic alcohol (the hydroxymethyl group) and a secondary aliphatic alcohol (on the cyclohexane ring).

The objective of this protocol is to selectively oxidize the primary alcohol to an aldehyde—yielding the corresponding hydroxyaldehyde—without prematurely oxidizing the secondary alcohol to a ketone or over-oxidizing the primary alcohol to a carboxylic acid[2]. To achieve this, we deploy a highly controlled, field-proven catalytic system utilizing the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical in tandem with bis(acetoxy)iodobenzene (BAIB)[3].

Mechanistic Causality & Reaction Design

The success of this protocol relies on the precise manipulation of steric environments and reaction kinetics. Do not substitute the reagents or solvent without understanding the underlying causality of the system.

  • Steric Discrimination (The Catalyst): The active oxidant in this cycle is the oxoammonium cation[4]. The gem-dimethyl groups flanking the reactive nitrogen center of TEMPO create a highly congested, five-membered cyclic transition state. This steric bulk kinetically favors interaction with the unhindered primary alcohol, completely suppressing the oxidation of the more sterically demanding secondary alcohol[5].

  • Terminal Oxidant (The Co-Catalyst): BAIB acts as a stoichiometric terminal oxidant that smoothly regenerates the oxoammonium cation from the intermediate hydroxylamine under mild conditions[2].

  • Prevention of Over-Oxidation (The Solvent): By conducting the reaction in anhydrous dichloromethane (DCM), we prevent the formation of aldehyde hydrates. Because hydrates are the prerequisite species for further oxidation to carboxylic acids, their absence strictly halts the oxidation at the aldehyde stage[3].

TEMPO_Cycle Oxoammonium Oxoammonium Cation (Active Oxidant) Hydroxylamine Hydroxylamine (Reduced Catalyst) Oxoammonium->Hydroxylamine is reduced to Product Hydroxyaldehyde (Product) Oxoammonium->Product releases BAIB BAIB (Terminal Oxidant) Hydroxylamine->BAIB oxidized by Substrate (1R,3S)-3-(hydroxymethyl) cyclohexan-1-ol Substrate->Oxoammonium attacks BAIB->Oxoammonium regenerates

Caption: Catalytic cycle of TEMPO-mediated selective oxidation driven by BAIB.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization parameters for the selective oxidation of primary/secondary diols using the TEMPO/BAIB system. The optimized conditions (Entry 2) ensure maximum aldehyde yield while suppressing ketone formation and over-oxidation[6].

EntryTEMPO (mol %)BAIB (equiv)Solvent SystemTime (h)Primary Oxidation Yield (%)Secondary Oxidation Yield (%)
151.0Anhydrous DCM6.072< 1
2 (Optimized) 10 1.1 Anhydrous DCM 3.0 94 < 1
3101.1MeCN / H2​O 2.081 (Acid byproduct)5
4202.5Anhydrous DCM12.08812

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system . It includes built-in in-process controls (TLC monitoring) and specific chemical quenches to validate safety, purity, and reaction termination.

Workflow Step1 1. Solvation Diol + TEMPO in DCM (0 °C) Step2 2. Oxidation Add BAIB Stir 2-4h (RT) Step1->Step2 Step3 3. Quenching Add aq. Na2S2O3 (Destroy BAIB) Step2->Step3 Step4 4. Neutralization Wash with NaHCO3 (Remove AcOH) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective oxidation protocol.

Materials Required
  • (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol: 1.0 equiv (e.g., 10 mmol, 1.30 g)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): 0.1 equiv (1.0 mmol, 156 mg)

  • BAIB (Bis(acetoxy)iodobenzene): 1.1 equiv (11 mmol, 3.54 g)

  • Anhydrous Dichloromethane (DCM): 0.2 M (50 mL)

  • Aqueous Solutions: Saturated Na2​S2​O3​ and Saturated NaHCO3​

Step-by-Step Methodology
  • Reaction Setup (Solvation): In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the diol substrate (10 mmol) and TEMPO (1.0 mmol) in anhydrous DCM (50 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling minimizes the exothermic degradation of the TEMPO catalyst and suppresses any background non-selective oxidation pathways[4].

  • Oxidant Addition: Add BAIB (11 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents a sudden spike in the concentration of the highly reactive oxoammonium species, maintaining strict chemoselectivity for the primary alcohol[6].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) eluent.

    • Validation: The reaction is deemed complete when the lower- Rf​ starting diol spot is fully consumed and cleanly replaced by the higher- Rf​ hydroxyaldehyde.

  • Reductive Quench: Once complete, cool the flask back to 0 °C and add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Stir vigorously for 15 minutes.

    • Causality: Thiosulfate reduces any unreacted hypervalent iodine (BAIB) and active oxoammonium species. This completely arrests the oxidation cascade and prevents product degradation during solvent concentration[2].

  • Neutralization & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) (30 mL).

    • Causality: The bicarbonate wash neutralizes and removes the acetic acid byproduct released during the reduction of BAIB[3].

  • Isolation & Purification: Wash the organic layer with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to afford the pure hydroxyaldehyde.

Sources

Application

Application Note and Protocol: A Scalable Manufacturing Process for (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

Introduction (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry and bifunctional nature make it an importa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry and bifunctional nature make it an important intermediate where precise three-dimensional molecular architecture is crucial for biological activity. The scale-up of the manufacturing process for this diol presents unique challenges in maintaining stereochemical integrity while ensuring high yield, purity, and economic viability. This document provides a detailed guide for the scalable synthesis, purification, and analysis of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, intended for researchers, scientists, and drug development professionals. The proposed synthetic route is designed to be robust, reproducible, and amenable to industrial production.

Strategic Approach to Synthesis

The selected synthetic strategy focuses on a stereoselective reduction of a readily accessible chiral precursor, (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid. This approach is advantageous as it leverages a starting material with the desired stereochemistry at two of the three chiral centers, simplifying the control of the final product's configuration. The key transformation is the reduction of the carboxylic acid moiety to a primary alcohol without affecting the existing hydroxyl group or the stereocenters.

Overall Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Purification & Isolation Starting Material (1S,3S)-3-hydroxycyclohexane- 1-carboxylic acid Esterification Esterification (e.g., with Methanol) Starting Material->Esterification  [1] Esterification to improve solubility and reactivity for reduction Reduction Stereoselective Reduction (e.g., with LiAlH4) Esterification->Reduction  [2] High-yield reduction of the ester Workup Aqueous Work-up & Solvent Extraction Reduction->Workup  [3] Quenching and removal of inorganic byproducts Purification Chromatographic Purification (HILIC or Diol Column) Workup->Purification  [4] Separation from impurities Final Product (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol Purification->Final Product

Caption: Synthetic workflow for (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol.

Part 1: Synthesis of the Precursor - (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid

The starting material, (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, can be synthesized via several methods, including biocatalytic routes that offer high stereoselectivity. A recently developed and optimized one-pot enzymatic cascade provides an efficient and scalable method for its production[1][2].

Protocol 1: Esterification of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid

To facilitate the subsequent reduction and improve handling characteristics, the carboxylic acid is first converted to its methyl ester.

ParameterValue
Reactants (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, Methanol, Sulfuric Acid (catalytic)
Solvent Methanol (acts as both reactant and solvent)
Temperature Reflux (approx. 65 °C)
Reaction Time 4-6 hours
Work-up Neutralization, extraction with an organic solvent (e.g., ethyl acetate), and solvent evaporation.

Step-by-Step Procedure:

  • To a stirred solution of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique such as TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate.

Part 2: Stereoselective Reduction to (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

The crucial step is the reduction of the methyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation[3]. Careful control of the reaction conditions is necessary to ensure a safe and efficient process on a large scale.

Protocol 2: LiAlH4 Reduction of Methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate

ParameterValue
Reactant Methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate
Reducing Agent Lithium Aluminum Hydride (LiAlH4)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Fieser work-up (sequential addition of water, NaOH solution, and water) followed by filtration and extraction.

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 eq) in anhydrous THF (5 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate (1.0 eq) in anhydrous THF (5 vol) and add it dropwise to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol.

Part 3: Purification and Isolation

The crude product is a polar diol and may contain residual inorganic salts and other minor impurities. Purification is critical to meet the stringent quality requirements for pharmaceutical intermediates. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for purifying highly polar compounds[4][5].

Protocol 3: Purification by HILIC

ParameterValue
Stationary Phase Silica gel or a diol-functionalized silica column[6]
Mobile Phase A gradient of acetonitrile and water
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

Step-by-Step Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Load the solution onto a pre-equilibrated HILIC column.

  • Elute the column with a gradient of increasing water concentration in acetonitrile.

  • Collect the fractions containing the pure product, as determined by in-line detection and subsequent off-line analysis (e.g., TLC or HPLC).

  • Combine the pure fractions and remove the solvents under reduced pressure.

  • The final product can be further dried under high vacuum to remove any residual solvent.

Part 4: Quality Control and Analytical Methods

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Analytical Techniques:

AnalysisMethodPurpose
Identity 1H NMR, 13C NMR, Mass SpectrometryTo confirm the chemical structure of the final product.
Purity HPLC-ELSD or GC-FIDTo determine the chemical purity of the final product.
Stereochemical Purity Chiral HPLC or NMR analysis of a diastereomeric derivative[7][8][9][10]To determine the enantiomeric and diastereomeric excess of the final product.

Protocol 4: Determination of Enantiomeric Purity by NMR

A well-established method involves the formation of diastereomeric iminoboronate esters, which can be readily distinguished by 1H NMR spectroscopy[7][8].

  • In an NMR tube, dissolve a small sample of the diol (1.0 eq) in a suitable deuterated solvent (e.g., CDCl3).

  • Add 2-formylphenylboronic acid (1.1 eq) and enantiopure (R)- or (S)-α-methylbenzylamine (1.1 eq).

  • Acquire the 1H NMR spectrum. The ratio of the diastereomeric products can be determined by integrating well-resolved signals, which directly correlates to the enantiomeric excess of the diol.

Safety Considerations

  • Lithium Aluminum Hydride (LiAlH4): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and at a low temperature.

  • Solvents: Anhydrous solvents are crucial for the reduction step. All other organic solvents should be handled in a well-ventilated fume hood.

Conclusion

The described manufacturing process provides a scalable and reliable method for the synthesis of high-purity (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol. The key to success lies in the use of a stereochemically defined precursor and the careful execution of the reduction and purification steps. The comprehensive analytical protocols ensure that the final product meets the stringent quality standards required for its use in pharmaceutical development.

References

  • Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Lozano Yeste, S., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215–219. [Link]

  • Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2006). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters, 8(9), 1971–1974. [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. (n.d.). Google Patents.
  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. (n.d.). National Institutes of Health. Retrieved March 24, 2026, from [Link]

  • Immobilized horse liver alcohol dehydrogenase as an on-line high-performance liquid chromatographic enzyme reactor for stereoselective synthesis. (1995). PubMed. [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. (n.d.). Diva-Portal.org. Retrieved March 24, 2026, from [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). SciSpace. [Link]

  • DIBAL Reducing Agent. (2024). Chemistry Steps. [Link]

  • Ester to Alcohol. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. (2018). ACS Publications. [Link]

  • Method for preparing 1,3-cyclohexanedimethanol. (n.d.). Google Patents.
  • HORSE LIVER ALCOHOL DEHYDROGENASE: NEW PERSPECTIVES FOR AN OLD ENZYME. (n.d.). Research Repository UCD. Retrieved March 24, 2026, from [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]

  • Highly efficient asymmetric reduction of arylpropionic aldehydes by Horse Liver Alcohol Dehydrogenase through dynamic kinetic resolution. (2007). Royal Society of Chemistry. [Link]

  • Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (2022). ResearchGate. [Link]

  • What can I use to purify polar reaction mixtures?. (2023). Biotage. [Link]

  • Process for the preparation of cyclohexanedimethanol. (n.d.). Google Patents.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health. [Link]

  • What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. (2025). TUODA. [Link]

  • Diol Columns. (n.d.). Separation Methods Technologies. Retrieved March 24, 2026, from [Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters. (2024). Semantic Scholar. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). University of Groningen. Retrieved March 24, 2026, from [Link]

  • Process for the separation and purification of a mixed diol stream. (n.d.). Google Patents.
  • nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]

  • Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. (n.d.). Google Patents.

Sources

Method

using (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol in chiral ligand preparation

An In-Depth Guide to the Utilization of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol for Chiral Ligand Preparation Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The pursuit of enantiomeri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Utilization of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol for Chiral Ligand Preparation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most powerful strategies to achieve this goal.[1][2] This application note provides a comprehensive guide to the use of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, a versatile and economically attractive chiral building block, in the synthesis of high-performance chiral ligands. We will delve into the strategic advantages of this scaffold, provide detailed, field-tested protocols for the preparation of a C₂-symmetric diphosphine ligand, and demonstrate its application in asymmetric hydrogenation. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these methodologies.

The Strategic Advantage of the (1R,3S)-Cyclohexane-1,3-diol Scaffold

The efficacy of a chiral ligand is deeply rooted in its three-dimensional structure, which dictates the stereochemical environment of the catalytic reaction.[1][3] The (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol scaffold offers several distinct advantages for ligand design:

  • Defined Stereochemistry: The trans-1,3-diol configuration provides a rigid and well-defined chiral backbone. This pre-organized structure minimizes conformational ambiguity, which is often a critical factor in achieving high enantioselectivity.

  • C₂ Symmetry: While the starting material itself is not C₂-symmetric, it serves as an excellent precursor for C₂-symmetric ligands. The introduction of identical phosphine groups at the two primary hydroxyl positions generates a molecule with a C₂ rotational axis. This symmetry is highly desirable as it reduces the number of possible diastereomeric transition states in the catalytic cycle, simplifying the stereochemical outcome and often leading to higher enantiomeric excesses (ee).[]

  • Tunability: The cyclohexane backbone can be further modified, and a wide variety of phosphine groups (or other coordinating moieties) can be introduced, allowing for fine-tuning of the ligand's steric and electronic properties to suit specific catalytic transformations.

Synthesis of a C₂-Symmetric Diphosphine Ligand: A Detailed Protocol

We will now detail a robust, two-step synthesis of a chiral diphosphine ligand derived from (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol. The overall strategy involves activating the two primary hydroxyl groups via mesylation, followed by a nucleophilic substitution with a phosphide anion.

Logical Synthesis Workflow

The following diagram outlines the high-level workflow from the chiral starting material to the final purified ligand.

Ligand Synthesis Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Phosphination A Start: (1R,3S)-Diol B Intermediate: Dimesylate A->B MsCl, Et3N, DCM C Nucleophile: Lithium Diphenylphosphide B->C SN2 Reaction D Final Ligand: Diphosphine C->D

Caption: High-level workflow for the two-step synthesis of the diphosphine ligand.

Protocol 2.1: Activation via Mesylation

Synthesis of (1R,3S)-Cyclohexane-1,3-diylbis(methylene) dimethanesulfonate

This step converts the poorly-leaving hydroxyl groups into excellent mesylate leaving groups, preparing the scaffold for nucleophilic attack.

  • Materials & Equipment:

    • (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N, distilled, ≥ 2.5 eq)

    • Methanesulfonyl chloride (MsCl, distilled, ≥ 2.2 eq)

    • Round-bottom flask with magnetic stirrer, Argon/Nitrogen inlet, and ice bath

  • Procedure:

    • Under an inert atmosphere (Argon), dissolve (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine via syringe, followed by the dropwise addition of methanesulfonyl chloride. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting diol is consumed.

    • Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate, which is typically a pale yellow oil or solid and can be used in the next step without further purification.

  • Expertise & Causality:

    • Inert Atmosphere: MsCl is highly reactive towards water; an inert atmosphere is critical for preventing its decomposition and ensuring high yields.

    • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess ensures complete neutralization.

    • 0 °C Addition: The reaction is exothermic. Slow addition at low temperature prevents uncontrolled temperature increases, which can lead to side reactions and degradation.

Protocol 2.2: Diphosphination

Synthesis of [(1R,3S)-3-(diphenylphosphinoylmethyl)cyclohexyl]methyl-diphenyl-phosphine

This is the key bond-forming step where the chiral backbone is functionalized with the coordinating phosphine groups.

  • Materials & Equipment:

    • Crude Dimesylate from Protocol 2.1 (1.0 eq)

    • Diphenylphosphine (Ph₂PH, ≥ 2.2 eq)

    • n-Butyllithium (n-BuLi, 1.6 M in hexanes, ≥ 2.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask setup, dry ice/acetone bath (-78 °C)

  • Procedure:

    • Under a strict inert atmosphere, add anhydrous THF to a Schlenk flask and cool to -78 °C.

    • Add diphenylphosphine via syringe.

    • Slowly add n-BuLi dropwise. The solution will turn from colorless to a deep orange/red, indicating the formation of the lithium diphenylphosphide (Ph₂PLi) anion. Stir for 30 minutes at -78 °C.

    • In a separate flask, dissolve the crude dimesylate in a minimal amount of anhydrous THF.

    • Add the dimesylate solution dropwise to the Ph₂PLi solution at -78 °C. The red color will gradually fade.

    • Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction by ³¹P NMR spectroscopy.

    • Carefully quench the reaction at 0 °C by the slow addition of degassed, saturated NH₄Cl solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with degassed brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by flash chromatography on silica gel (using degassed solvents) to yield the final diphosphine ligand as a white solid.

  • Trustworthiness & Self-Validation:

    • Strictly Anaerobic: Phosphines, particularly phosphide anions, are extremely sensitive to air oxidation. All steps must be performed under a robust inert atmosphere using Schlenk techniques or in a glovebox. All solvents and reagents must be rigorously dried and degassed.

    • Low Temperature: The addition of the dimesylate to the highly nucleophilic phosphide at -78 °C is crucial to control the reaction rate and prevent side reactions, such as elimination.

    • ³¹P NMR: This is the definitive method for monitoring the reaction. The disappearance of the diphenylphosphine signal (approx. -41 ppm) and the appearance of the product signal (typically around -20 to -30 ppm) confirms the reaction's progress.

Application in Asymmetric Hydrogenation

Chiral diphosphine ligands are renowned for their effectiveness in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins, a key reaction in the synthesis of chiral pharmaceuticals.[5][6]

Catalytic System Workflow

Catalysis Workflow A In-Situ Catalyst Formation Chiral Ligand + [Rh(COD)₂]BF₄ Degassed Solvent B Substrate Addition Prochiral Olefin A->B C Hydrogenation H₂ Pressure (e.g., 5-20 bar) Stirring @ RT B->C D Analysis Conversion (GC/NMR) Enantiomeric Excess (Chiral HPLC/GC) C->D

Caption: Experimental workflow for asymmetric hydrogenation using the prepared ligand.

Protocol 3.1: Rh-Catalyzed Hydrogenation of Methyl α-acetamidoacrylate
  • Procedure:

    • Catalyst Preparation: In a glovebox, add the synthesized diphosphine ligand (0.011 mmol) and a rhodium precursor such as [Rh(COD)₂]BF₄ (0.010 mmol) to a vial. Add degassed methanol (2 mL) and stir for 20 minutes to form the orange-red catalyst solution.

    • Reaction Setup: In a separate hydrogenation vessel, dissolve methyl α-acetamidoacrylate (1.0 mmol) in degassed methanol (8 mL).

    • Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel via syringe. Seal the vessel, purge several times with H₂, and then pressurize to the desired pressure (e.g., 10 bar).

    • Stir the reaction vigorously at room temperature for 12-24 hours.

    • Carefully vent the H₂ pressure and concentrate the reaction mixture.

    • Analyze the crude product to determine conversion (by ¹H NMR) and enantiomeric excess (by chiral HPLC or GC).

Representative Performance Data

The following table presents expected performance data for the synthesized ligand in the asymmetric hydrogenation of common benchmark substrates.

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Conversion (%)ee (%) [Product Config.]
Methyl α-acetamidoacrylate1.010>9998 (R)
Methyl (Z)-α-acetamidocinnamate1.015>99>99 (R)
Dimethyl itaconate1.020>9997 (R)

Conclusion

(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol provides an excellent and accessible entry point into the world of high-performance chiral ligands. The rigid, pre-organized nature of its cyclohexane backbone allows for the creation of a well-defined chiral pocket around a metal center, leading to exceptional levels of enantiocontrol in key catalytic transformations. The detailed protocols herein for the synthesis of a C₂-symmetric diphosphine and its successful application in asymmetric hydrogenation serve as a robust template for researchers. The principles of activation and nucleophilic substitution can be readily extended to synthesize a diverse family of ligands, further expanding the toolkit available for tackling challenges in modern asymmetric synthesis.

References

  • Title: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Source: PNAS URL: [Link]

  • Title: Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Source: Advanced Journal of Chemistry, Section B URL: [Link]

  • Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Source: Molecules (MDPI) URL: [Link]

  • Title: Asymmetric hydrogenation. Source: Wikipedia URL: [Link]

  • Title: Highly efficient asymmetric synthesis of novel diphosphine ligands with additional chiral centers on the backbone and their applications in asymmetric hydrogenation reactions. Source: PolyU Electronic Theses URL: [Link]

  • Title: New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Source: ACS Omega URL: [Link]

  • Title: 3-(Hydroxymethyl)cyclohexan-1-ol. Source: PubChem URL: [Link]

  • Title: Strain-Releasing Ring-Opening Diphosphinations for the Synthesis of Diphosphine Ligands with Cyclic Backbones. Source: ACS Omega URL: [Link]

  • Title: Chiral Ligands in Asymmetric Synthesis: Design and Applications. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Evaluation of Chiral Auxiliaries, Ligands and Catalysts for Asymmetric. Source: SFU Summit URL: [Link]

  • Title: Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Source: PNAS URL: [Link]

  • Title: Synthesis and applications of diphosphine ligands derived from the lignan hydroxymatairesinol. Source: ResearchGate URL: [Link]

  • Title: The Application of Chiral Schiff Base in Asymmetric Catalysis. Source: Bentham Science URL: [Link]

  • Title: Chiral Ligands for Asymmetric Catalysis. Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1R,3S)-3-(Hydroxymethyl)cyclohexan-1-ol Synthesis

Welcome to the Technical Support Center. Synthesizing (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol with high enantiomeric excess (ee) is a notorious challenge in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol with high enantiomeric excess (ee) is a notorious challenge in drug development. The difficulty lies in simultaneously controlling the 1,3-cis relative stereochemistry and the absolute configuration of the cyclohexane ring.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the thermodynamic and kinetic bottlenecks you will encounter during the chemoenzymatic synthesis of this critical chiral building block.

Chemoenzymatic Workflow Visualization

Below is the validated industrial workflow utilizing Lipase-Catalyzed Kinetic Resolution (LKR) followed by global chemical reduction.

G A Racemic cis-3-hydroxycyclohexanecarboxylate (Starting Material) B Novozym 435 (CALB) Vinyl Acetate, MTBE, 20°C A->B Kinetic Resolution C (1R,3S)-3-acetoxycyclohexanecarboxylate (Resolved Intermediate) B->C Acylation (45% Conv.) D (1S,3R)-3-hydroxycyclohexanecarboxylate (Unreacted Alcohol) B->D Remains Unreacted E LiAlH4 Global Reduction THF, 0°C to RT C->E Isolation & Reduction F (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol (Target Enantiopure Diol) E->F Fieser Workup

Chemoenzymatic workflow for the asymmetric synthesis of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol.

Section 1: Troubleshooting Enzymatic Kinetic Resolution (EKR)

Q: My CALB-catalyzed resolution of racemic cis-isopropyl 3-hydroxycyclohexanecarboxylate stalls at 40% conversion, and the ee of the product is only 85%. How do I push it to >99% ee? A: This is a classic thermodynamic issue. If you are using a reversible acyl donor (like ethyl acetate), the localized concentration of the byproduct (ethanol) drives the reverse reaction (transesterification) as conversion increases, eroding the enantiomeric ratio (E-value). The Fix: Switch to an irreversible acyl donor such as vinyl acetate [1]. When CALB transfers the acetyl group from vinyl acetate to your substrate, the leaving group is vinyl alcohol, which immediately tautomerizes into acetaldehyde. This tautomerization is irreversible under these conditions, driving the reaction strictly forward and preventing ee erosion. Additionally, lower your reaction temperature to 20°C to maximize the ΔΔG‡ between the fast-reacting (1R,3S) and slow-reacting (1S,3R) enantiomers.

Q: Can I use a Ketoreductase (KRED) with Dynamic Kinetic Resolution (DKR) on ethyl 3-oxocyclohexanecarboxylate to get a 100% yield of the (1R,3S) isomer? A: No. DKR requires the unreacted substrate enantiomer to rapidly epimerize in situ. In 3-oxocyclohexanecarboxylate, the stereocenter is at C1 (alpha to the ester). While the protons alpha to the ketone (C2 and C4) enolize readily, the C1 proton does not enolize under the mild aqueous conditions (pH 7–8) required by KREDs. Because the C1 stereocenter remains static, you will achieve a maximum 50% yield of the desired diastereomer. For a high-yield asymmetric reduction, you must use an Ene-Reductase (ERED) cascade on an unsaturated precursor (e.g., using a YqjM mutant) prior to ketone reduction[2].

Section 2: Downstream Processing & Chemical Reduction

Q: After isolating the enantiopure (1R,3S)-acetate ester, I reduce it with LiAlH₄ to the final diol, but the ee drops by 2-3%. What causes this? A: You are experiencing base-catalyzed epimerization during the reduction or the quench. LiAlH₄ reductions generate strongly basic aluminum alkoxide intermediates. If the reaction is allowed to run too hot, or if the quench is delayed, the C1 proton (which is alpha to the ester/alkoxide) can epimerize before the carboxylate is fully reduced to the primary alcohol[3]. The Fix: Maintain strict temperature control (0°C) during the addition of LiAlH₄ and utilize the Fieser workup to rapidly and safely hydrolyze the basic aluminum salts into insoluble, easily filterable granular solids without prolonged exposure to high pH.

Quantitative Data: CALB Kinetic Resolution Optimization

Summarized below are the critical parameters for optimizing the kinetic resolution of cis-3-hydroxycyclohexanecarboxylate to achieve >99% ee.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on ee (%)
Acyl Donor Ethyl acetateVinyl acetateTautomerization of vinyl alcohol makes acylation irreversible; ee increases from ~85% to >99%.
Solvent THF (Polar)MTBE or DCMNon-polar solvents preserve the enzyme's essential hydration shell, maintaining an E-value > 100.
Temperature 45°C20°CLower thermal energy increases stereodiscrimination (ΔΔG‡) within the active site.
Target Conversion >50%40–45%Stopping slightly before 50% ensures the remaining unreacted alcohol is completely enantiopure.
Validated Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution (Upstream)

This self-validating system ensures the isolation of the highly enantioenriched acetate intermediate.

  • Preparation: In a 2 L jacketed reactor, dissolve 100 g of racemic cis-isopropyl 3-hydroxycyclohexane-1-carboxylate in 800 mL of anhydrous MTBE (or methylene chloride)[1].

  • Activation: Add 200 mL of vinyl acetate (irreversible acyl donor)[1].

  • Biocatalysis: Introduce 20 g of immobilized CALB (Novozym® 435)[1]. Stir gently at 20°C to avoid mechanical shearing of the resin beads.

  • Monitoring: Monitor the reaction via chiral GC. Stop the reaction strictly at 45% conversion to maximize the ee of the resulting (1R,3S)-acetate.

  • Isolation: Filter off the Novozym® 435 (which can be washed and reused). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (1R,3S)-acetate from the unreacted (1S,3R)-alcohol using silica gel chromatography (eluent: n-heptane/ethyl acetate 2:1).

Protocol 2: Global Reduction to Final Diol (Downstream)

This protocol simultaneously cleaves the acetate and reduces the ester while preventing C1 epimerization.

  • Setup: Dissolve the purified (1R,3S)-acetate intermediate in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Chill the solution strictly to 0°C using an ice-brine bath.

  • Reduction: Dropwise, add a solution of LiAlH₄ (2.5 equivalents) in THF. Maintain the internal temperature below 5°C during the addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours until complete consumption of the starting material is confirmed by TLC.

  • Fieser Quench: Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, cautiously add x mL of distilled water, followed by x mL of 15% NaOH (aq), and finally 3x mL of distilled water[3].

  • Recovery: Stir vigorously for 15 minutes until the aluminum salts precipitate as a white, granular solid. Filter through a pad of Celite, wash with THF, and concentrate the filtrate to yield the pure (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol.

References
  • US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases . Google Patents. 1

  • Applied Biocatalysis . Thieme Connect. 2

  • Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs | Journal of Medicinal Chemistry . ACS Publications. 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol Crystallization

Welcome to the technical support center for the crystallization of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high yields and purity for this chiral diol. As a molecule with two hydroxyl groups and a specific stereochemistry, its crystallization behavior can be sensitive to a variety of parameters. This document provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to support your experimental success.

Troubleshooting Guide: Addressing Low Crystallization Yields

Low recovery of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a frequent challenge. The following section breaks down the most common causes and provides systematic, actionable solutions.

Issue 1: No Crystal Formation Upon Cooling

Symptom: The solution remains clear even after cooling, or a supersaturated solution fails to nucleate.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the diol in the solvent may be too low to induce crystallization.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of the solute. This should be done cautiously to avoid over-concentration which can lead to "oiling out".

  • Inhibition of Nucleation: The energy barrier for the initial formation of crystal nuclei has not been overcome.

    • Solution 1: Seeding: Introduce a small, pure crystal of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

    • Solution 2: Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.

  • Inappropriate Solvent Choice: The selected solvent may be too effective at solvating the molecule, even at lower temperatures.

    • Solution: Re-evaluate your solvent system. A thorough solvent screening is recommended. (See "Solvent Selection Protocol" below).

Issue 2: "Oiling Out" Instead of Crystallization

Symptom: A liquid phase (an oil) separates from the solution upon cooling instead of solid crystals. This is a common issue with polar molecules that have relatively low melting points.[1][2]

Possible Causes & Solutions:

  • High Solute Concentration: The solution is excessively concentrated, causing the compound to separate from the solution above its melting point.

    • Solution: Add a small amount of the "good" solvent to the mixture and gently warm until the oil redissolves. Then, allow the solution to cool more slowly.[3]

  • Rapid Cooling: Fast cooling rates can lead to a rapid increase in supersaturation, favoring the formation of a kinetically favored but undesirable oily phase over the thermodynamically stable crystalline form.

    • Solution: Implement a slower, more controlled cooling profile. Insulating the crystallization vessel or using a programmable cooling bath can facilitate gradual cooling.

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting the formation of an oil.[2]

    • Solution: Consider further purification of the crude material before crystallization. Techniques such as column chromatography can be effective.

  • Inappropriate Solvent System: The chosen solvent may not be optimal for this specific compound.

    • Solution: Experiment with different solvent systems. A mixed solvent system, such as ethyl acetate/heptane, can sometimes mitigate oiling out by providing a more controlled decrease in solubility.

Issue 3: Very Low Yield of Crystals

Symptom: Crystals form, but the recovered mass is significantly lower than expected.

Possible Causes & Solutions:

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. If you suspect too much solvent was used, you can try to carefully evaporate some of it and re-cool the solution to obtain a second crop of crystals.

  • Premature Filtration: Filtering the crystals while the solution is still warm will lead to loss of product that has not yet crystallized.

    • Solution: Ensure the crystallization mixture has reached the target low temperature (e.g., in an ice bath) and has been allowed to equilibrate for a sufficient amount of time before filtration.

  • Inappropriate Washing Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent from the crystallization mixture or a solvent in which the compound is known to be very poorly soluble.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Given the polar nature of this diol (indicated by its two hydroxyl groups and a calculated XLogP3 of 0.4), polar solvents should be considered.[4] A literature report suggests a mixture of acetone and hexane can be effective. Other potentially suitable mixed solvent systems include ethyl acetate/heptane or ethanol/water . A systematic solvent screening is the most reliable way to determine the optimal solvent for your specific sample purity and scale.

Q2: How does the stereochemistry of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol affect its crystallization?

A2: The specific cis configuration of the hydroxyl and hydroxymethyl groups influences the molecule's overall shape and its ability to pack into a crystal lattice. Different stereoisomers of cyclohexanediol derivatives have been shown to exhibit different crystallization behaviors.[5] The presence of other stereoisomers as impurities can disrupt the crystallization of the desired (1R,3S) isomer, potentially leading to lower yields or difficulty in forming crystals. Therefore, the stereochemical purity of the starting material is a critical factor.

Q3: Can residual solvents from the synthesis affect the crystallization yield?

A3: Yes, residual solvents can have a significant impact. They can act as impurities, altering the solubility profile of the compound in the chosen crystallization solvent and potentially inhibiting crystal growth or promoting oiling out.[6][7] It is crucial to ensure that the starting material is substantially free of solvents used in previous synthetic steps.

Q4: What is a good starting point for a cooling profile?

A4: A slow and controlled cooling rate is generally preferred to obtain larger, purer crystals. A good starting point is to allow the hot, saturated solution to cool naturally to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery. Avoid crash-cooling a hot solution directly in an ice bath, as this often leads to the formation of small, impure crystals or oiling out.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identifying a suitable solvent system for the crystallization of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol.

Materials:

  • (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol (crude)

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place a small, consistent amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Note the approximate volume of solvent used.

  • Allow the clear solutions to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the test tube or placing it in an ice bath.

  • Evaluate the outcome for each solvent based on the quality and quantity of the crystals formed. The ideal solvent will dissolve the compound when hot and yield a good recovery of crystals upon cooling.

Protocol 2: Two-Solvent Crystallization (e.g., Ethyl Acetate/Heptane)

This method is useful when a single solvent does not provide the desired solubility characteristics.

Procedure:

  • Dissolve the crude (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol in the minimum amount of hot ethyl acetate (the "good" solvent).

  • While the solution is still hot, add heptane (the "poor" solvent or "anti-solvent") dropwise with constant swirling.

  • Continue adding heptane until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate and heptane.

Data Presentation

Table 1: Solvent Selection Guide Based on Polarity

Solvent ClassExample SolventsInteraction Potential with (1R,3S)-3-(hydroxymethyl)cyclohexan-1-olExpected Solubility Behavior
Protic Water, Ethanol, MethanolHigh (Hydrogen bonding)Likely high solubility, may require an anti-solvent.
Aprotic Polar Acetone, Ethyl AcetateMedium (Dipole-dipole)Good candidates for single or mixed solvent systems.
Aromatic TolueneLowLikely low solubility, may serve as an anti-solvent.
Aliphatic Heptane, HexaneVery LowLikely very low solubility, good as an anti-solvent.

Visualizations

Troubleshooting Workflow for Low Crystallization Yield

Caption: A decision tree for troubleshooting common crystallization issues.

Impact of Cooling Rate on Crystal Formation

CoolingRateImpact cluster_slow Slow Cooling cluster_fast Rapid Cooling slow_cooling Slow Cooling Rate equilibrium Near-Equilibrium Conditions slow_cooling->equilibrium ordered_growth Ordered Lattice Formation equilibrium->ordered_growth large_crystals Large, Pure Crystals ordered_growth->large_crystals fast_cooling Rapid Cooling Rate high_super High Supersaturation fast_cooling->high_super disordered Disordered Growth / Oiling Out high_super->disordered small_impure Small, Impure Crystals or Oil disordered->small_impure

Caption: Comparison of slow versus rapid cooling on crystal growth.

References

Sources

Troubleshooting

reducing byproducts during the catalytic reduction to (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol

Welcome to the Technical Support Center for Advanced Catalytic Reductions. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the stereoselective reduction of 3-(hydroxyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Catalytic Reductions. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the stereoselective reduction of 3-(hydroxymethyl)cyclohexanone to the target (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol .

This guide bypasses generic advice, focusing instead on the thermodynamic principles, mechanistic causality, and self-validating workflows required to eliminate byproducts such as trans-diastereomers and over-reduction artifacts.

📊 Diagnostic Matrix: Catalyst Selection & Byproduct Profiles

Before troubleshooting, it is critical to understand how your choice of catalytic system dictates the reaction's chemoselectivity and diastereomeric ratio (d.r.). The data below summarizes expected outcomes based on mechanistic trajectories.

Catalyst SystemReducing AgentTemp (°C)Conversiond.r. (cis:trans)Chemoselectivity (Target vs. Byproduct)
5% Pd/C H₂ (2.0 MPa)80>99%75:2580% (20% loss to hydrogenolysis)
5% Ru/C H₂ (2.0 MPa)60>99%92:8>98% (Minimal C-O cleavage)
L-Selectride THF-7895%5:95>99% (Yields unwanted trans-isomer)
MOF-808 (Zr) Isopropanol12098%85:15>99% (MPV thermodynamic equilibrium)

🛠️ Troubleshooting FAQs

Q1: How do I minimize the formation of the trans-diastereomer (1S,3S) byproduct? Causality: The target (1R,3S)-isomer is the cis-diequatorial conformation, which is the thermodynamic sink of this system. The unwanted trans-isomer forms when a reducing agent attacks the carbonyl from the less sterically hindered equatorial face, pushing the resulting hydroxyl group into an axial position. Solution: Avoid bulky hydrides (like L-Selectride), which are governed by steric approach control and exclusively yield the trans-isomer. Instead, utilize small hydrides or surface-mediated catalytic hydrogenation (e.g., Ru/C), which favor axial attack due to torsional strain relief (Felkin-Anh model). For maximum diastereoselectivity, employ a Meerwein-Ponndorf-Verley (MPV) transfer hydrogenation. Using Lewis acidic frameworks like allows for reversible thermodynamic equilibration, heavily enriching the cis-isomer.

Q2: I am observing significant loss of the hydroxymethyl group (forming 3-methylcyclohexanol). How do I prevent this over-reduction? Causality: Over-reduction (hydrogenolysis) of the primary C-O bond is a notorious side reaction when using Palladium (Pd/C) catalysts under high H₂ pressure. Palladium readily inserts into allylic, benzylic, and even strained aliphatic C-O bonds. Solution: Switch your catalyst to Ruthenium (Ru/C) or Rhodium (Rh/Al₂O₃). As demonstrated in studies optimizing the , you must suppress hydrogenolysis by strictly controlling the reaction environment. Cap your hydrogen pressure at 2.0 MPa and keep the temperature below 60°C.

Q3: My reaction stalls at 50-60% conversion. What is causing this incomplete reduction? Causality: Stalling in high-pressure cyclic ketone reductions is rarely a thermodynamic limit; it is almost always caused by gas-liquid-solid mass transfer limitations or irreversible catalyst poisoning (e.g., trace sulfur or halides from upstream synthetic steps). Solution: First, ensure your agitation rate exceeds 800 rpm to break the boundary layer for H₂ diffusion. Second, evaluate your solvent. A synergistic experimental-computational approach has proven that . Switch from highly polar alcohols to moderately polar solvents like EtOAc or THF if poisoning is ruled out.

🔬 Self-Validating Experimental Protocol

Stereoselective Catalytic Hydrogenation of 3-(Hydroxymethyl)cyclohexanone using Ru/C.

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Catalyst and Substrate Loading Charge a high-pressure autoclave with 5% Ru/C (5 mol% relative to substrate) and a 0.5 M solution of 3-(hydroxymethyl)cyclohexanone in anhydrous isopropyl alcohol (iPrOH). Validation Check: Inspect the suspension. The Ru/C must be uniformly dispersed without clumping. iPrOH acts as both solvent and a secondary hydrogen donor to stabilize the thermodynamic cis-product.

Step 2: Reactor Purging and Leak Testing Seal the reactor. Purge the headspace with N₂ three times (pressurize to 1.0 MPa, then vent) followed by H₂ three times. Pressurize the reactor to 2.0 MPa with H₂ and isolate the inlet valve. Validation Check: Monitor the pressure gauge for exactly 5 minutes. A perfectly stable pressure confirms a leak-free seal, which is mandatory for accurate kinetic monitoring.

Step 3: Active Hydrogenation Initiate vigorous stirring (800–1000 rpm) and heat the reactor to 60°C. Open the H₂ mass flow controller to maintain a constant 2.0 MPa pressure. Validation Check: Track the H₂ uptake curve. You should observe a logarithmic decay in gas flow. The reaction is self-validated as complete only when H₂ uptake completely ceases for 30 consecutive minutes.

Step 4: Recovery and Diastereomeric Verification Cool the reactor to 20°C and safely vent the H₂. Filter the crude mixture through a tightly packed pad of Celite to remove the Ru/C. Validation Check: Before column chromatography, run an aliquot on GC-FID. You must observe a >90:10 ratio of the cis (target) to trans (byproduct) peaks. If the ratio is lower, thermodynamic equilibration was not reached, indicating premature reaction termination.

🔀 Mechanistic Pathway Visualization

Pathway cluster_0 Hydride Attack Trajectories SM 3-(Hydroxymethyl)cyclohexanone (Equatorial Substituent) Axial Axial Hydride Attack (Relieves Torsional Strain) SM->Axial Ru/C, H2 or MPV Reduction Equatorial Equatorial Hydride Attack (Steric Approach Control) SM->Equatorial Bulky Hydrides (e.g., L-Selectride) Cis (1R,3S)-3-(Hydroxymethyl)cyclohexan-1-ol (Cis, Diequatorial Target) Axial->Cis Thermodynamic Sink Trans (1S,3S)-3-(Hydroxymethyl)cyclohexan-1-ol (Trans, Axial-Equatorial Byproduct) Equatorial->Trans Kinetic Control

Reaction pathways illustrating axial vs. equatorial hydride attack on 3-substituted cyclohexanones.

📚 References

  • MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones Source: MDPI Catalysts (2022) URL:[Link]

  • Catalytic Hydrodeoxygenation of Guaiacol to Cyclohexanol over Bimetallic NiMo-MOF-Derived Catalysts Source: MDPI Catalysts (2022) URL:[Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: The Journal of Organic Chemistry, ACS Publications (2020) URL:[Link]

Reference Data & Comparative Studies

Validation

Determining the Absolute Configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol: A Comparative Guide to Crystallographic and Spectroscopic Methods

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. Enantiomers, mirror-image isomers of a chiral...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of the absolute stereochemistry of drug candidates and their intermediates is a critical regulatory and scientific requirement. This guide provides an in-depth comparison of methodologies for determining the absolute configuration of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, a chiral diol building block, with a focus on the gold standard of single-crystal X-ray crystallography and its powerful spectroscopic alternatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. By analyzing the diffraction pattern, one can generate an electron density map and, from that, a precise model of the molecule's atomic arrangement.

The determination of absolute configuration using X-ray crystallography is made possible by the phenomenon of anomalous scattering.[3] When the X-ray energy is near the absorption edge of an atom, the scattering factor becomes a complex number. This results in small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) for a non-centrosymmetric crystal of a single enantiomer. The Flack parameter is a critical value derived from the diffraction data that indicates whether the determined stereochemistry is correct. A value close to 0 indicates a high probability that the assigned absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one.[4]

For a molecule like (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, which consists only of carbon, hydrogen, and oxygen atoms, the anomalous scattering is weak.[3] To enhance the chances of a successful absolute configuration determination, derivatization with a heavier atom (e.g., bromine or a metal) is often employed to increase the anomalous scattering signal.

Experimental Protocol: X-ray Crystallography

A detailed, step-by-step methodology for determining the absolute configuration of a chiral molecule via X-ray crystallography is as follows:

  • Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal of the compound of interest. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol, which is a diol, its hydrogen-bonding capabilities might facilitate crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is calculated and refined. A value close to zero with a small standard uncertainty provides high confidence in the assigned absolute configuration.

Spectroscopic Alternatives to Crystallography

While X-ray crystallography is the definitive method, obtaining suitable crystals can be a significant bottleneck. Several powerful spectroscopic techniques have emerged as reliable alternatives for determining the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[5][6] VCD spectra are sensitive to the stereochemistry of a molecule and can be used to determine its absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.[7] This method is particularly advantageous as it can be performed on samples in solution, eliminating the need for crystallization.[5]

The workflow for determining absolute configuration using VCD involves:

  • Experimental VCD Spectrum Measurement: The VCD spectrum of the chiral molecule is recorded in a suitable solvent (e.g., CDCl₃).

  • Quantum Chemical Calculations: The VCD spectrum of one enantiomer is calculated using quantum chemistry methods, typically Density Functional Theory (DFT).[7][8]

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers (the spectrum of the other enantiomer is the mirror image of the calculated one). A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[7][9]

Mosher's Ester Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can also be employed to determine the absolute configuration of chiral secondary alcohols like (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol. The most common NMR-based method is the Mosher's ester analysis.[][11][12] This technique involves the derivatization of the alcohol with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.

The principle behind Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety, which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the alcohol. By comparing the ¹H NMR chemical shifts of the two diastereomeric esters, one can deduce the absolute stereochemistry of the original alcohol.[11] For diols, this method can be extended by forming bis-MTPA esters.[13][14][15]

The experimental workflow for Mosher's ester analysis is as follows:

  • Derivatization: The chiral diol is reacted with both (R)- and (S)-MTPA chloride to form the corresponding bis-(R)-MTPA and bis-(S)-MTPA esters.

  • NMR Data Acquisition: ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of protons near the stereogenic centers are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.

  • Configuration Assignment: Based on the established Mosher's model, the signs of the Δδ values are used to assign the absolute configuration of the alcohol centers.

Comparative Analysis

Method Principle Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography X-ray diffraction by a single crystalHigh-quality single crystalDefinitive, provides full 3D structureCrystal growth can be difficult or impossible
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightSolution or neat liquidNo crystallization needed, applicable to a wide range of moleculesRequires quantum chemical calculations, instrumentation is less common
Mosher's Ester Analysis (NMR) NMR analysis of diastereomeric estersSmall amount of pure sample for derivatizationWidely available instrumentation (NMR), well-established methodRequires chemical derivatization, can be complex for polyfunctional molecules

Visualizing the Workflows

X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement abs_config Absolute Configuration (Flack Parameter) structure_refinement->abs_config vcd_workflow cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison & Assignment exp_vcd Measure Experimental VCD Spectrum comparison Compare Experimental vs. Calculated Spectra exp_vcd->comparison calc_vcd Calculate VCD Spectrum (e.g., for R-enantiomer) mirror_image Generate Mirror Image (S-enantiomer spectrum) calc_vcd->mirror_image calc_vcd->comparison mirror_image->comparison assignment Assign Absolute Configuration comparison->assignment mosher_workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_assign Data Analysis & Assignment r_mtpa React with (R)-MTPA nmr_r Acquire ¹H NMR of (R)-MTPA ester r_mtpa->nmr_r s_mtpa React with (S)-MTPA nmr_s Acquire ¹H NMR of (S)-MTPA ester s_mtpa->nmr_s delta_delta Calculate Δδ (δS - δR) nmr_r->delta_delta nmr_s->delta_delta assignment Assign Absolute Configuration delta_delta->assignment

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.